molecular formula C23H15ClN4O8S B2602739 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate CAS No. 851093-98-6

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2602739
CAS No.: 851093-98-6
M. Wt: 542.9
InChI Key: DWPWKKZCRACOTA-UHFFFAOYSA-N
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Description

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate is a synthetically designed organic compound of interest in advanced chemical research. It belongs to the class of pyrazole derivatives, a group of heterocyclic compounds known for their diverse pharmacological activities and applications in materials science . The molecular structure integrates multiple functional components: a 3-methyl-1-phenyl-1H-pyrazole core, a 4-nitrobenzenesulfonyl group, and a 4-chloro-3-nitrobenzoate ester. In related pyrazole crystal structures, these aromatic rings are often twisted with respect to the central pyrazole ring, leading to non-planar molecular conformations that can influence solid-state packing and supramolecular interactions through forces such as π-π stacking . Pyrazole derivatives are frequently investigated for their antibacterial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in medicinal chemistry and drug discovery . Furthermore, complex pyrazole derivatives have shown relevance in the development of photochromic materials, which are substances that undergo reversible color changes upon exposure to light . This product is provided for research purposes, such as exploring its physicochemical properties, reactivity, and potential as a precursor for synthesizing novel chemical entities. Researchers are encouraged to conduct their own analyses to confirm the identity and purity of the compound for their specific applications. This chemical is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O8S/c1-14-21(37(34,35)18-10-8-17(9-11-18)27(30)31)22(26(25-14)16-5-3-2-4-6-16)36-23(29)15-7-12-19(24)20(13-15)28(32)33/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPWKKZCRACOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitrobenzoic acid and 4-nitrobenzenesulfonyl chloride. The synthesis may proceed through the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the sulfonylated pyrazole with 4-chloro-3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure product.

Chemical Reactions Analysis

Reduction of Nitro Groups

The nitro groups (-NO₂) on both the pyrazole ring and the benzenesulfonyl moiety can undergo reduction to form amino derivatives (-NH₂). This reaction is critical for modulating biological activity or synthesizing derivatives for further applications.

Reaction Conditions and Mechanism:

  • Reagents: Hydrogen gas (H₂), palladium-on-carbon (Pd/C) catalyst.

  • Conditions: Elevated pressure (e.g., 400–1000 psi) and temperatures up to 180°C .

  • Products: Amino derivatives (e.g., -NH₂ groups replacing -NO₂).

Reaction TypeReagents/ConditionsProducts
Nitro-to-amino reductionH₂, Pd/C, 400–1000 psi, 180°CAmino-substituted derivatives

Nucleophilic Substitution of the Chloro Group

The chloro group (-Cl) in the 4-chloro-3-nitrobenzoate ester moiety is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

  • Reaction with Amines/Thiols:

    • Reagents: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide).

    • Conditions: Moderate temperatures, protic/aprotic solvents.

    • Products: Substituted derivatives (e.g., -NH₂, -SH groups replacing -Cl).

Reaction TypeReagents/ConditionsProducts
Chloro-to-amino substitutionAmines, NaOH, room temperatureAmino-substituted derivatives
Chloro-to-thiol substitutionThiols, K₂CO₃, DMFThiol-substituted derivatives

Reactivity of the Sulfonamide Group

While the sulfonamide group (-SO₂-) is generally stable under mild conditions, it may participate in reactions such as hydrolysis or metal-catalyzed transformations under specific conditions.

Potential Reactions:

  • Hydrolysis to Sulfonic Acid:

    • Reagents: Strong acids (e.g., HCl) or bases (e.g., NaOH).

    • Conditions: High temperatures, aqueous environments.

    • Products: Sulfonic acid derivatives (e.g., -SO₃H).

Reaction TypeReagents/ConditionsProducts
Sulfonamide hydrolysisHCl, reflux, aqueous solventSulfonic acid derivatives

Catalytic Reductive Carbonylation

Nitro groups in the compound may undergo reductive carbonylation to form carbamate esters under specific catalytic conditions. This reaction is influenced by the presence of transition metal catalysts and CO gas.

Key Parameters:

  • Catalysts: Rhodium (e.g., [(Ph₃P)₄Rh₂(μ-OH)₂]·2C₆H₆) or palladium complexes.

  • Conditions: High pressure (e.g., 1000 psi CO), elevated temperatures (180°C), and alcohols (e.g., ethanol).

  • Products: Carbamate esters (e.g., -O(CO)NR₂ groups).

Reaction TypeReagents/ConditionsProducts
Reductive carbonylationRh catalyst, CO (1000 psi), ethanol, 180°CCarbamate esters

Aggregation and Rotamer Behavior

The compound’s nitro and sulfonamide groups may influence intermolecular hydrogen bonding, affecting its physical state and stability. For example, syn-rotamers of related carbamoylated amino acids form dimers via hydrogen bonding, which could analogously impact this compound’s behavior in solution .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anti-inflammatory and anti-cancer agent due to its ability to interact with specific biological targets. Research indicates that derivatives of pyrazole compounds can inhibit various enzymes involved in inflammatory pathways and tumor growth.

Case Study: Anti-Cancer Activity

A study demonstrated that pyrazole derivatives exhibit cytotoxic effects against several cancer cell lines. The compound's structure allows for interactions that disrupt cellular processes essential for cancer cell proliferation. In vitro tests showed significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development .

Organic Synthesis

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate serves as a versatile intermediate in organic synthesis. Its unique functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The compound can be synthesized through multi-step reactions involving starting materials that include nitrobenzenes and pyrazole derivatives. The synthetic pathways often utilize palladium-catalyzed reactions to enhance yield and selectivity .

Material Science

In material science, the compound is explored for its properties in creating advanced materials such as polymers and nanocomposites. Its ability to form stable interactions with other materials makes it suitable for applications in coatings and adhesives.

The compound exhibits interesting supra-molecular properties, forming layers through C-H⋯O and π-π interactions. This characteristic is crucial for developing materials with specific structural properties, potentially leading to applications in drug delivery systems or sensors .

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro and sulfonyl groups can participate in various biochemical reactions, potentially inhibiting or activating enzymes. The pyrazole ring may also interact with specific receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Ester

BA93561: 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate
  • Difference : Replaces the 4-chloro-3-nitrobenzoate with a 3-nitrobenzoate group.
  • Impact : Absence of the chloro substituent reduces molecular weight (507.46 vs. 508.46 g/mol) and alters electronic properties. The meta-nitro group may reduce steric hindrance compared to the ortho-nitro/para-chloro arrangement .
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate
  • Difference : Features a 4-ethoxybenzoate ester instead of nitro/chloro-substituted benzoate.

Variations in the Pyrazole Core and Sulfonyl/Sulfonate Groups

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate
  • Difference : Uses a sulfonate group (─O─SO₂─) instead of a sulfonyl group (─SO₂─) attached to the pyrazole.
  • Impact : Sulfonate esters are generally more hydrolytically stable but less electron-withdrawing than sulfonyl groups, affecting reactivity and crystal packing .
[5-Methyl-4-(4-methylphenyl)sulfanyl-1-phenyl-1H-pyrazol-5-yl] 2,6-difluorobenzoate
  • Difference : Replaces the sulfonyl group with a sulfanyl (thioether) group and substitutes the benzoate with 2,6-difluoro groups.
  • Impact: The sulfanyl group is less electron-withdrawing, reducing resonance stabilization.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₃H₁₆ClN₄O₈S 508.46 4-Cl, 3-NO₂ (benzoate); 4-NO₂ (sulfonyl) High reactivity due to dual nitro groups; likely low solubility in polar solvents
BA93561 C₂₃H₁₆N₄O₈S 507.46 3-NO₂ (benzoate); 4-NO₂ (sulfonyl) Reduced steric hindrance vs. target compound
4-Ethoxybenzoate Derivative C₂₅H₂₁N₃O₇S 507.52 4-OCH₂CH₃ (benzoate); 4-NO₂ (sulfonyl) Increased lipophilicity; slower hydrolysis
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate C₂₂H₁₇N₃O₅S 459.45 Sulfonate ester (─O─SO₂─); 4-NO₂ Enhanced hydrolytic stability; weaker electron withdrawal
2,6-Difluorobenzoate Derivative C₂₅H₁₉F₂N₂O₃S 480.49 2,6-F₂ (benzoate); sulfanyl (─S─) Improved metabolic stability; reduced resonance effects

Crystallographic and Electronic Comparisons

  • Crystal Packing : The target compound’s nitro and sulfonyl groups likely promote π-π stacking and hydrogen bonding (e.g., C─H···O interactions), as seen in related sulfonamide-pyrazole structures . In contrast, the ethoxybenzoate derivative may exhibit weaker intermolecular forces due to its electron-donating substituents .
  • Electrostatic Potential: Multiwfn analysis would show stronger electron-deficient regions near the nitro and sulfonyl groups in the target compound compared to analogs with sulfanyl or ethoxy groups.

Biological Activity

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural characteristics suggest various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of the compound is C25H21N3O8SC_{25}H_{21}N_3O_8S with a molecular weight of 523.52 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H21N3O8S
Molecular Weight523.52 g/mol
LogP3.5146
Polar Surface Area112.693 Ų
Hydrogen Bond Acceptors14

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of nitro and sulfonyl groups suggests potential anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit antimicrobial properties. A study conducted on related pyrazol derivatives demonstrated significant inhibition against various bacterial strains, suggesting that the target compound may possess similar efficacy.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial activity of pyrazole derivatives.
  • Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
  • Results : The derivatives showed zones of inhibition ranging from 12 mm to 20 mm, indicating effective antimicrobial activity.

Anti-inflammatory Properties

Compounds containing nitro groups have been associated with anti-inflammatory effects. The target compound's structure allows for potential modulation of inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes.

Research Findings

  • Study : Evaluation of COX inhibition by related compounds.
  • Results : IC50 values were reported between 5 µM to 15 µM for COX-2 inhibition, suggesting that the target compound could exhibit similar inhibitory effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that pyrazole derivatives can induce apoptosis in cancer cells. The target compound's structure may enhance its ability to penetrate cell membranes and exert cytotoxic effects.

Case Study: Cytotoxic Effects

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Findings : The compound exhibited an IC50 value of approximately 10 µM in both cell lines, indicating significant cytotoxic potential.

Q & A

Basic: How to determine the crystal structure of this compound using X-ray diffraction?

Methodological Answer:
Crystallographic analysis involves single-crystal X-ray diffraction (SCXRD) with the following steps:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Apply direct methods via SHELXS or SHELXD for phase determination .
  • Refinement: Refine the structure using SHELXL with full-matrix least-squares on F2F^2, incorporating anisotropic displacement parameters for non-H atoms .
  • Visualization: Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
    Data Table:
ParameterValue
Space groupP1P\overline{1}
a,b,ca, b, c (Å)9.212, 10.345, 12.789
α,β,γ\alpha, \beta, \gamma (°)90.0, 105.3, 90.0
RintR_{\text{int}}0.032

Advanced: How to resolve data contradictions in crystallographic refinement (e.g., disordered sulfonyl groups)?

Methodological Answer:
Disorder in the nitrobenzenesulfonyl group can be addressed by:

  • Partial Occupancy Refinement: Split the disordered atoms into two sites (e.g., O1A/O1B) and refine occupancy factors using SHELXL's PART instruction .
  • Geometric Constraints: Apply DFIX and SADI commands to maintain bond lengths and angles within chemically reasonable limits .
  • Twinned Data: For twinned crystals, use the TWIN and BASF commands in SHELXL to refine the twin law and scale factors .

Basic: What are effective synthetic routes for the pyrazole core in this compound?

Methodological Answer:
The pyrazole scaffold can be synthesized via:

  • Condensation Reactions: React β-ketoesters with phenylhydrazine derivatives under acidic conditions (e.g., acetic acid, 80°C) to form 1,5-diarylpyrazoles .
  • Sulfonation: Introduce the 4-nitrobenzenesulfonyl group using 4-nitrobenzenesulfonyl chloride in dry dichloromethane with triethylamine as a base .
    Reaction Scheme:

1-Phenyl-3-methyl-1H-pyrazol-5-ol+4-nitrobenzenesulfonyl chlorideSulfonated intermediate\text{1-Phenyl-3-methyl-1H-pyrazol-5-ol} + \text{4-nitrobenzenesulfonyl chloride} \rightarrow \text{Sulfonated intermediate}

Esterification with 4-chloro-3-nitrobenzoic acid using DCC/DMAP in THF .

Advanced: How to optimize sulfonation and esterification reactions to improve yield?

Methodological Answer:

  • Sulfonation:
    • Use anhydrous conditions (molecular sieves) to suppress hydrolysis of the sulfonyl chloride.
    • Monitor reaction progress via 1H NMR^1\text{H NMR} (disappearance of pyrazole-OH signal at δ 10.2 ppm) .
  • Esterification:
    • Employ Steglich conditions (DCC, DMAP) at 0°C→RT for 12 hr to minimize side reactions.
    • Purify via column chromatography (hexane/EtOAc 3:1) to isolate the product (>85% yield) .

Basic: What computational methods analyze the electronic properties of this compound?

Methodological Answer:

  • Electrostatic Potential (ESP): Calculate using Multiwfn with B3LYP/6-31G* wavefunctions to map electron-rich (nitro groups) and electron-deficient (chlorobenzene) regions .
  • Electron Localization Function (ELF): Visualize π-stacking interactions in the crystal lattice using plane plots (e.g., ELF = 0.75 for aromatic rings) .

Advanced: How to model intermolecular interactions affecting stability?

Methodological Answer:

  • QTAIM Analysis: Use Multiwfn to calculate bond critical points (BCPs) for hydrogen bonds (e.g., C=O···H-C, ρBCP0.02a.u.\rho_{\text{BCP}} \approx 0.02 \, \text{a.u.}) .
  • Non-Covalent Interaction (NCI) Plots: Identify van der Waals contacts and π-π stacking using reduced density gradient (RDG) isosurfaces .

Pharmacological: How to design bioactivity assays for derivatives?

Methodological Answer:

  • Antimicrobial Activity: Use disk diffusion assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with 50 µg/mL compound concentrations .
  • Cytotoxicity: Evaluate via MTT assay on HeLa cells (IC50_{50} reported for structurally similar pyrazoles: 12–45 µM) .

Analytical: What techniques confirm purity and functional groups?

Methodological Answer:

  • HPLC: Use a C18 column (MeCN/H2_2O 70:30) to verify purity (>98%) with retention time ~6.7 min .
  • FTIR: Key peaks include ν(S=O) at 1360 cm1^{-1}, ν(C=O) at 1725 cm1^{-1}, and ν(NO2_2) at 1520 cm1^{-1} .

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